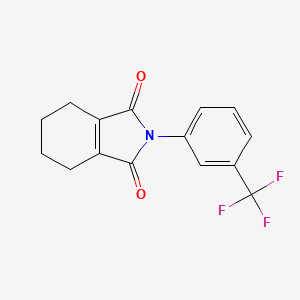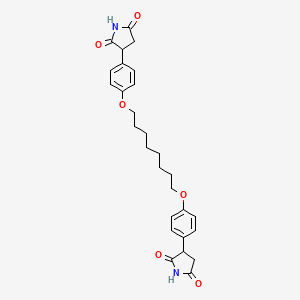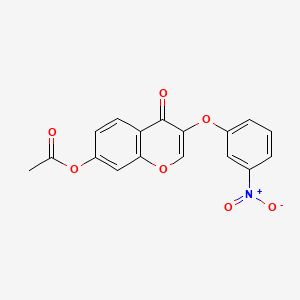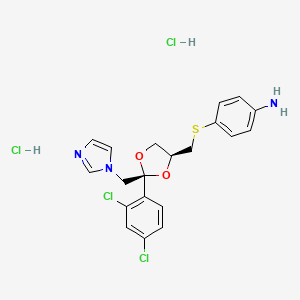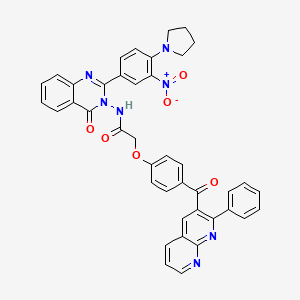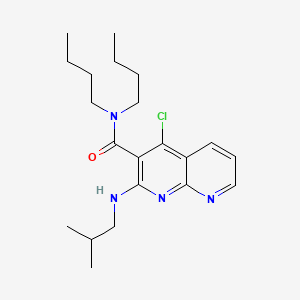![molecular formula C28H30N2O5 B15186999 4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid CAS No. 87255-56-9](/img/structure/B15186999.png)
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[86105,17011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid is a complex organic compound with a unique tetracyclic structure
準備方法
The synthesis of 4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The synthetic routes often include cyclization reactions, followed by functional group modifications to introduce the benzyl and dimethyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Sodium borohydride and lithium aluminum hydride are often used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar compounds include:
- 4-(15-ethyl-5-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-9-yl)-3-(2-methyl-4-pyridinyl)butanoic acid
- 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid lies in its specific tetracyclic structure and the presence of benzyl and dimethyl groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
87255-56-9 |
|---|---|
分子式 |
C28H30N2O5 |
分子量 |
474.5 g/mol |
IUPAC名 |
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C24H26N2O.C4H4O4/c1-24(2)14-21-23-19(12-13-25(21)16-17-8-4-3-5-9-17)18-10-6-7-11-20(18)26(23)22(27)15-24;5-3(6)1-2-4(7)8/h3-11,21H,12-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
DKLTYZPJXTYYOD-WLHGVMLRSA-N |
異性体SMILES |
CC1(CC2C3=C(CCN2CC4=CC=CC=C4)C5=CC=CC=C5N3C(=O)C1)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC1(CC2C3=C(CCN2CC4=CC=CC=C4)C5=CC=CC=C5N3C(=O)C1)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


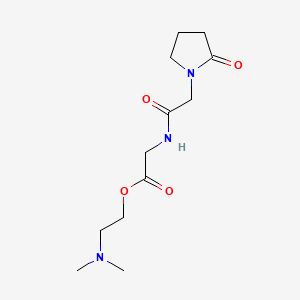

![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
